AZD-0364
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tizaterkib involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the key steps in the synthesis is the formation of the ERK2 inhibitor through a series of chemical reactions . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production methods for Tizaterkib are not extensively documented in the available literature. the synthesis likely involves large-scale chemical reactions and purification processes to ensure the compound’s purity and efficacy for clinical use.
Chemical Reactions Analysis
Types of Reactions: Tizaterkib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Tizaterkib include DMSO, various organic solvents, and specific catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products Formed: The major products formed from the reactions involving Tizaterkib include its active form as an ERK1/2 inhibitor and various intermediate compounds that contribute to its final structure .
Scientific Research Applications
Tizaterkib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, Tizaterkib has demonstrated efficacy in alleviating noise-induced hearing loss by targeting the MAPK pathway . Additionally, it is being tested in phase 1 clinical trials for the treatment of advanced solid tumors and hematological malignancies . The compound’s ability to inhibit ERK1/2 makes it a valuable tool for studying cellular signaling pathways and their role in various diseases .
Mechanism of Action
Tizaterkib exerts its effects by specifically inhibiting ERK1/2, which are key components of the MAPK pathway . The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ERK1/2, Tizaterkib disrupts these processes, leading to reduced cell growth and increased apoptosis in cancer cells . Additionally, Tizaterkib has been shown to decrease the number of immune cells in the cochlea following noise exposure, suggesting a protective mechanism against noise-induced hearing loss .
Comparison with Similar Compounds
Tizaterkib is unique in its high specificity and potency as an ERK1/2 inhibitor. Similar compounds include other ERK inhibitors such as SCH772984 and Ulixertinib, which also target the MAPK pathway but may have different pharmacokinetic properties and clinical applications . Tizaterkib’s oral bioavailability and low predicted systemic toxicity make it a promising candidate for further clinical development .
List of Similar Compounds:- SCH772984
- Ulixertinib
- BVD-523
- LY3214996
Properties
IUPAC Name |
(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIGNZUDBVLTLU-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CN3C[C@@H](N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097416-76-5 | |
Record name | AZD-0364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097416765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R)-7-(3,4-difluorobenzyl)-6-(methoxymethyl)-2-{5-methyl-2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl}-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIZATERKIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO9KX45QIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.